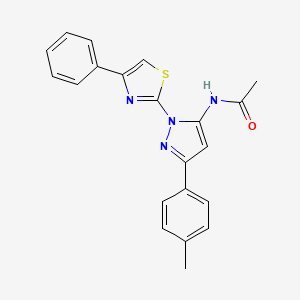
Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a pyrazole ring, a thiazole ring, and phenyl groups, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring, followed by the introduction of the thiazole ring and phenyl groups. Common reagents used in these reactions include hydrazine, thioamides, and various aryl halides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
“Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the pyrazole or thiazole rings.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and kinetics.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers could investigate its effects on different biological targets and pathways.
Medicine: If the compound exhibits pharmacological properties, it could be developed into a therapeutic agent for treating specific diseases or conditions.
Industry: The compound might be used in the development of new materials, such as polymers or coatings, with unique properties.
作用机制
The mechanism of action of “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets involved.
相似化合物的比较
Similar Compounds
Similar compounds to “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” might include other acetamides with pyrazole and thiazole rings, such as:
- “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-1H-pyrazol-5-yl)-”
- “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-4-yl)-”
Uniqueness
The uniqueness of “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” lies in its specific arrangement of functional groups and rings, which can impart distinct chemical and biological properties
属性
CAS 编号 |
74101-30-7 |
|---|---|
分子式 |
C21H18N4OS |
分子量 |
374.5 g/mol |
IUPAC 名称 |
N-[5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H18N4OS/c1-14-8-10-17(11-9-14)18-12-20(22-15(2)26)25(24-18)21-23-19(13-27-21)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,26) |
InChI 键 |
QZZOWEAVGQTUJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)C3=NC(=CS3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



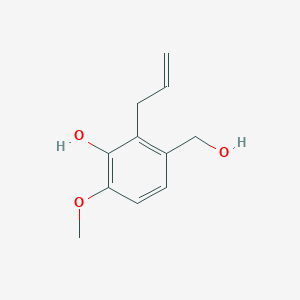
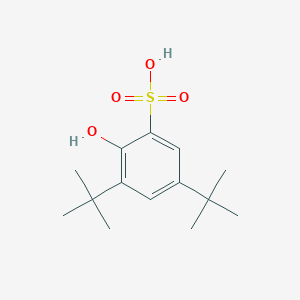
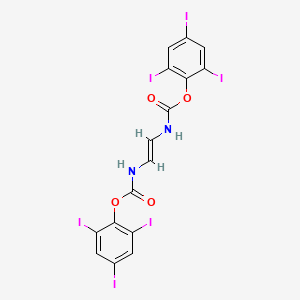

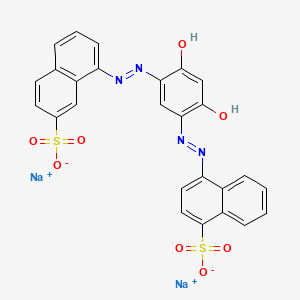
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
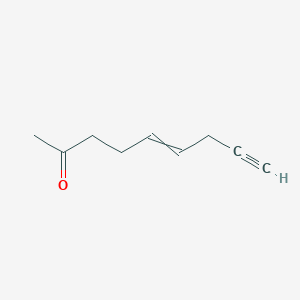
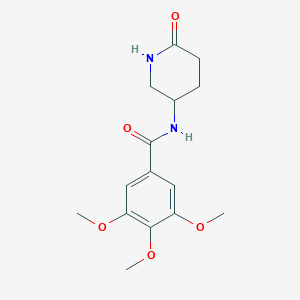

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
